Necrostatin-1

Necroptosis RIPK1 Cell Death

Necrostatin-1 (Nec-1) is the original, brain-penetrant RIPK1 inhibitor. Its unique polypharmacology (RIPK1/IDO/antioxidant) enables multimodal cell death inhibition, which is critical for I/R and cancer models. Validated in vivo: reduces hematoma by 54% and BBB opening by 51% in ICH. Complete PK (54.8% oral bioavailability) ensures reproducible dosing. Requires Nec-1i & 1-MT controls. The definitive tool for necroptosis research.

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
CAS No. 4311-88-0
Cat. No. B1678002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrostatin-1
CAS4311-88-0
SynonymsNecrostatin-1;  Necrostatin1;  Necrostatin 1;  Nec-1;  Nec 1;  Nec1
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)
InChIKeyTXUWMXQFNYDOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Necrostatin-1 (CAS 4311-88-0) RIPK1 Inhibitor: Baseline Pharmacology and Compound Identity for Necroptosis Research Procurement


Necrostatin-1 (Nec-1), chemically designated as methyl-thiohydantoin-tryptophan (MTH-Trp), is the prototypical small-molecule inhibitor of necroptosis, a regulated form of necrotic cell death. Identified in a cell-based phenotypic screen in 2005, it acts as an ATP-competitive, allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream mediator in the necroptotic signaling cascade [1]. In standard cellular assays using FADD-deficient Jurkat cells challenged with TNF-α, Nec-1 inhibits necroptosis with an EC50 of approximately 490-494 nM, while direct inhibition of recombinant RIPK1 kinase activity occurs with an EC50 of 182 nM [2]. As a widely used tool compound, Nec-1 exhibits brain penetrance and has demonstrated efficacy in numerous in vivo disease models [3]. However, its utility as a chemical probe is defined by a specific pharmacological profile that includes off-target inhibition of indoleamine 2,3-dioxygenase (IDO) and limited metabolic stability, factors that are critical for experimental design and procurement decisions.

Necrostatin-1 vs. Analogs: Why RIPK1 Inhibitor Substitution Without Evidence Leads to Experimental Confounds


Substituting Necrostatin-1 with its structural analogs or newer RIPK1 inhibitors without careful consideration of their distinct pharmacological fingerprints introduces significant risk of misinterpretation in cell death research. While Nec-1s (7-Cl-O-Nec-1) was developed as an optimized analog with improved metabolic stability and the elimination of IDO inhibitory activity [1], it also demonstrates distinct functional consequences: Nec-1, but not Nec-1s, exhibits off-target antioxidant activity that can block ferroptosis independently of RIPK1, potentially confounding results in studies of iron-dependent cell death [2]. Similarly, Nec-1i, the inactive control lacking anti-necroptotic activity, is essential to control for Nec-1's non-specific effects on basal cardiovascular function [3]. Newer-generation inhibitors like GSK'963 and RIPA-56 offer sub-nanomolar to low nanomolar potency against RIPK1, a significant departure from Nec-1's micromolar-range cellular EC50 [4]. Therefore, the selection of Nec-1 over its comparators must be driven by specific experimental requirements—whether its unique polypharmacology (RIPK1/IDO/antioxidant) is a desired feature or a liability to be controlled for.

Necrostatin-1 (4311-88-0) Quantitative Differentiation: Head-to-Head Comparator Data for Procurement Decisions


Cellular Anti-Necroptotic Potency of Necrostatin-1 vs. Optimized Analog Nec-1s (7-Cl-O-Nec-1)

In a direct comparison of anti-necroptotic efficacy in FADD-deficient Jurkat cells treated with TNF-α, Necrostatin-1 (Nec-1) exhibits an EC50 of 490-494 nM, whereas its optimized chlorinated analog, 7-Cl-O-Nec-1 (also known as Nec-1s), demonstrates approximately 2.3-fold higher potency with an EC50 of 210 nM . This difference in cellular potency is consistent across multiple independent studies and reflects the improved target engagement of the optimized analog [1].

Necroptosis RIPK1 Cell Death Inflammation

Off-Target Enzyme Inhibition: Necrostatin-1 Dual RIPK1/IDO Activity vs. Nec-1s RIPK1 Selectivity

Necrostatin-1 exhibits significant off-target inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme in tryptophan catabolism. In enzymatic assays, Nec-1 inhibits IDO activity, whereas the optimized analog Nec-1s (7-Cl-O-Nec-1) is completely devoid of IDO inhibitory activity [1]. Furthermore, kinase selectivity profiling across 485 human kinases reveals that Nec-1s is >1000-fold more selective for RIPK1 than for any other kinase tested, a selectivity profile not achieved by the parent compound Nec-1 .

Target Selectivity IDO Immunometabolism Chemical Biology

In Vitro Metabolic Stability: Limited Microsomal Half-Life of Necrostatin-1 vs. Optimized Analog Nec-1s

Necrostatin-1 exhibits very limited metabolic stability in vitro. In mouse liver microsomal assays, the half-life (T1/2) of Nec-1 is less than 5 minutes, a limitation attributed to the presence of the sulfur atom in its thiohydantoin core, which is susceptible to oxidative metabolism [1]. In contrast, the optimized analog 7-Cl-O-Nec-1 (Nec-1s), which replaces the thiohydantoin sulfur with a hydantoin oxygen and incorporates a 7-chloro substitution, demonstrates significantly improved metabolic stability and reasonable pharmacokinetic characteristics when administered to mice [2].

Metabolic Stability ADME In Vivo Pharmacology Chemical Optimization

In Vivo Oral Bioavailability: Absolute Bioavailability of Necrostatin-1 in Rats

A dedicated pharmacokinetic study in rats using a validated LC-MS/MS method quantified the absolute oral bioavailability of Necrostatin-1 at 54.8% following a single 5 mg/kg oral dose [1]. Key PK parameters included a Cmax of 648 μg/L and a terminal half-life (t1/2) of 1.2 hours following oral administration, compared to an intravenous t1/2 of 1.8 hours [1].

Pharmacokinetics Oral Bioavailability LC-MS/MS In Vivo Pharmacology

Functional Off-Target Effect: Necrostatin-1 Inhibits Ferroptosis Independently of RIPK1 and IDO

In hepatocellular carcinoma cells (Huh7 and SK-HEP-1), Necrostatin-1 completely prevented sulfasalazine- and erastin-induced decreases in cell viability and partially blunted RSL3-induced cell death, all of which are classical inducers of ferroptosis. Critically, other RIPK1 inhibitors, including the more selective analog Nec-1s (7-Cl-O-Nec-1) and GSK2982772, as well as the IDO inhibitor 1-methyl-D-tryptophan, failed to rescue sulfasalazine-induced cell death [1]. This demonstrates that Nec-1 possesses a unique, off-target antioxidant activity capable of blocking ferroptosis through a mechanism entirely independent of its canonical RIPK1 and IDO targets.

Ferroptosis Off-Target Effect Antioxidant Activity Cell Death Specificity

Target Engagement vs. Newer RIPK1 Inhibitors: Necrostatin-1 Potency Compared to GSK'963 and RIPA-56

Relative to next-generation RIPK1 inhibitors, Necrostatin-1 exhibits significantly lower biochemical and cellular potency. While Nec-1 inhibits RIPK1 kinase activity with an EC50 of 182 nM and cellular necroptosis with an EC50 of 490-494 nM [1], GSK'963 demonstrates an IC50 of 1-4 nM for RIPK1-dependent cell death and 29 nM in biochemical FP binding assays [2]. Similarly, RIPA-56 shows an IC50 of 13 nM in biochemical RIPK1 assays [3]. This represents a potency differential of approximately 10- to 30-fold in cellular assays and up to 100-fold in biochemical assays.

RIPK1 Inhibitor Potency GSK'963 RIPA-56 Chemical Tool Selection

Necrostatin-1 (4311-88-0) Validated Application Scenarios Based on Quantitative Evidence


In Vivo Studies of Ischemic Brain Injury and Blood-Brain Barrier Disruption

Necrostatin-1 is validated for in vivo neuroprotection studies, where its ability to cross the blood-brain barrier is a critical differentiator. In a mouse model of intracerebral hemorrhage (ICH), Nec-1 administration (but not its inactive analog Nec-1i) reduced blood-brain barrier opening by 51%, limited cell death by 48%, and reduced hematoma volume by 54% at 72 hours post-injury, concomitant with improved neurobehavioral outcomes [1]. While Nec-1s (7-Cl-O-Nec-1) also exhibits protection in ischemic brain injury models and lacks the IDO off-target effect, Nec-1 remains the most extensively validated compound for acute CNS injury models, with its 54.8% oral bioavailability [2] supporting both intravenous and oral dosing paradigms.

Deconvoluting RIPK1-Dependent vs. IDO-Dependent Immune Effects Using Nec-1 and Nec-1i Control

Given that Nec-1 is identical to methyl-thiohydantoin-tryptophan (MTH-Trp), a known IDO inhibitor, studies investigating immunomodulation must employ a rigorous control strategy. The recommended experimental design includes Nec-1, its inactive control Nec-1i (which lacks anti-necroptotic activity), and a specific IDO inhibitor such as 1-methyl-D-tryptophan (1-MT). In vitro, 1-MT fails to inhibit necroptosis, confirming that Nec-1's anti-necroptotic effects are IDO-independent [1]. In vivo, the use of Nec-1i controls for non-specific cardiovascular effects, as Nec-1 transiently modulates blood pressure and cardiac electrical function independently of the necroptotic pathway [2].

Broad-Spectrum Cell Death Inhibition in Ferroptosis-Sensitive Disease Models

For researchers investigating pathologies where both necroptosis and ferroptosis are implicated—such as ischemia-reperfusion injury or certain cancers—Nec-1's unique off-target antioxidant activity may provide a functional advantage over more selective RIPK1 inhibitors. As demonstrated in hepatocellular carcinoma cells, Nec-1 completely prevents ferroptotic cell death induced by system xc- inhibitors, an effect not recapitulated by Nec-1s or GSK2982772 [1]. Thus, in models where inhibiting multiple cell death pathways is therapeutically desirable, Nec-1 serves as a multimodal inhibitor, whereas Nec-1s functions as a pathway-selective probe.

Pharmacokinetic Profiling and In Vivo Dose Optimization Studies

Necrostatin-1 is the only member of the necrostatin family for which a complete, peer-reviewed pharmacokinetic characterization is publicly available. The LC-MS/MS method with an MRM transition of m/z 260.1→131 enables precise quantification of Nec-1 in biological matrices, with demonstrated extraction recoveries of 85.4-98.3% and matrix effects of 94.7-99.3% [1]. This validated analytical method, combined with the reported absolute oral bioavailability of 54.8% and short terminal half-life (1.2 h oral, 1.8 h IV), provides a quantitative framework for designing dosing regimens and interpreting exposure-response relationships in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necrostatin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.